Enhanced Reactivity of Exocyclic Si–O Bonds in Nucleophilic Substitution Compared to 1,1-Dimethyl-2,5-diphenylsilole
In (η4-silole)transition-metal complexes, the exo-methoxy leaving group on 1,1-dimethoxy-2,5-diphenylsilacyclopentadiene exhibits significantly higher reactivity toward nucleophiles (RMgX, LiAlH4, ROH, H2O) compared to the methyl group in the 1,1-dimethyl analog. The methoxy-substituted complex undergoes substitution at silicon with complete stereochemical retention at both exo and endo positions, a behavior not observed for the methyl-substituted derivative . The 1,1-dimethyl-2,5-diphenylsilole forms stable η4-complexes with iron and cobalt carbonyls but does not undergo the rich post-complexation substitution chemistry accessible to the methoxy derivative [1].
| Evidence Dimension | Nucleophilic substitution reactivity at silicon in transition-metal complexes |
|---|---|
| Target Compound Data | Exo-methoxy group undergoes facile displacement with RMgX, LiAlH4, ROH, H2O; retention of configuration observed |
| Comparator Or Baseline | 1,1-Dimethyl-2,5-diphenylsilole: methyl group is not a leaving group under these conditions; no analogous substitution chemistry reported |
| Quantified Difference | Qualitative difference: methoxy acts as leaving group; methyl does not. Specific rate constants not available in literature. |
| Conditions | η4-Silole complexes of Fe(CO)3 and related systems; THF or ether solvents; ambient temperature [REFS-1, REFS-2] |
Why This Matters
For researchers synthesizing functionalized silole-metal complexes, the methoxy derivative uniquely enables post-coordination modification at silicon, a capability absent in the cheaper but inert 1,1-dimethyl analog.
- [1] Abel, E. W., Blackmore, T., & Whitley, R. J. (1976). Silacyclopentadiene complexes of molybdenum, chromium, iron, ruthenium, cobalt, and rhodium. J. Chem. Soc., Dalton Trans., 2484-2489. View Source
